

Macranthoside B: A Comparative Analysis of its Anticancer Efficacy Across Various Cell Lines

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Macranthoside B, a triterpenoid saponin isolated from Lonicera macranthoides, has demonstrated significant potential as an anticancer agent.[1][2][3] This guide provides a comparative overview of its cytotoxic and apoptotic effects on a range of cancer cell lines, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity of Macranthoside B

Macranthoside B has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner.[4][5] The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined for several cell lines, with the human acute promyelocytic leukemia cell line HL-60 showing particular sensitivity.



Cell Line	Cancer Type	IC50 (μM)	Reference
HL-60	Acute Promyelocytic Leukemia	3.8	[4]
HeLa	Cervical Cancer	~20 (synergistic with Paclitaxel)	[6]
A2780	Ovarian Cancer	Not specified	[1]
MCF7	Breast Adenocarcinoma	Not specified	[5]
U87	Epithelial Glioblastoma	Not specified	[5]
A549	Epithelial Lung Cancer	Not specified	[5]
HepG2	Hepatocellular Carcinoma	Not specified	[5]
LoVo	Colon Carcinoma	Not specified	[4]
U-937	Histiocytic Lymphoma	Not specified	[4]
Jurkat	Acute T-cell Leukemia	Not specified	[4]
K-562	Chronic Myelogenous Leukemia	Not specified	[4]

Induction of Apoptosis and Underlying Mechanisms

A primary mechanism of **Macranthoside B**'s anticancer activity is the induction of apoptosis, or programmed cell death.[1][2][4] This is characterized by several key cellular events, including the loss of mitochondrial membrane potential (MMP), an increase in cells in the sub-G1 phase of the cell cycle, and the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).[2] [3]

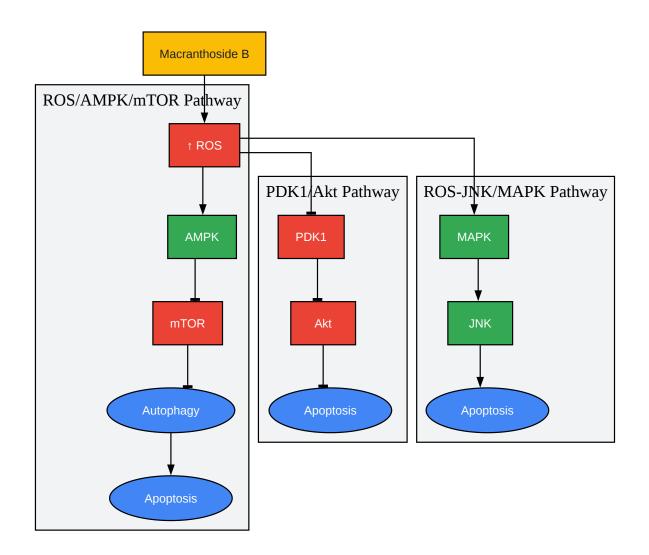
The pro-apoptotic effects of **Macranthoside B** are mediated through various signaling pathways, often initiated by an increase in intracellular reactive oxygen species (ROS).[1][2][6]



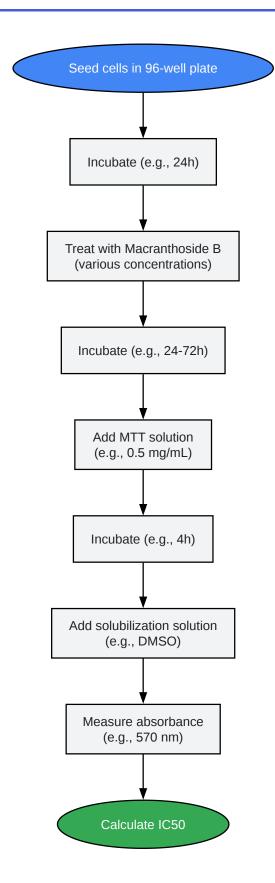
Signaling Pathways Activated by Macranthoside B

Several key signaling cascades are modulated by **Macranthoside B** to exert its anticancer effects.









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